Physicochemical properties of 3-Amino-1-Boc-piperidine-3-carboxylic acid
Physicochemical properties of 3-Amino-1-Boc-piperidine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-Boc-piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-1-Boc-piperidine-3-carboxylic acid is a bifunctional chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a constrained amino acid derivative, its unique three-dimensional structure is leveraged in the synthesis of complex molecular scaffolds. The presence of a protected amine (Boc), a free primary amine, and a carboxylic acid on a piperidine ring provides a versatile platform for creating novel chemical entities with potential therapeutic applications. This guide offers a detailed examination of its core physicochemical properties, provides validated experimental protocols for their determination, and discusses the implications of these properties for drug discovery and development. By synthesizing data from established chemical principles and authoritative methodologies, this document serves as a comprehensive resource for scientists working with this and related compounds.
Introduction: The Strategic Value of Substituted Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets. The specific derivative, 3-Amino-1-Boc-piperidine-3-carboxylic acid, belongs to a class of compounds that are instrumental in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin, which are used in the treatment of type 2 diabetes.[2]
The strategic placement of three key functional groups defines its utility:
-
The Carboxylic Acid: Provides a handle for amide bond formation, salt formation, and interaction with positively charged residues in a target protein.
-
The 3-Amino Group: A primary amine that serves as a key nucleophile or a basic center for hydrogen bonding and salt formation.
-
The 1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the ring nitrogen under a wide range of conditions while allowing for facile deprotection under acidic conditions, enabling orthogonal synthesis strategies.
Understanding the physicochemical properties of this molecule is paramount for its effective use, from designing synthetic routes and purification schemes to formulating active pharmaceutical ingredients (APIs) and predicting their pharmacokinetic behavior.
Molecular Structure and Core Properties
The fundamental attributes of 3-Amino-1-Boc-piperidine-3-carboxylic acid are summarized below.
Caption: 2D representation of 3-Amino-1-Boc-piperidine-3-carboxylic acid.
Table 1: Core Molecular Properties
| Property | Value | Source |
| IUPAC Name | 3-Amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | - |
| CAS Number | 368866-17-5 | [3] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | - |
| Molecular Weight | 244.29 g/mol | - |
| Appearance | Expected to be a white to off-white solid | General Observation |
Key Physicochemical Properties
The interplay between the amino, carboxyl, and Boc groups dictates the molecule's behavior in various chemical and biological environments.
Solubility
Due to its zwitterionic nature at physiological pH (a protonated amine and a deprotonated carboxylic acid), 3-Amino-1-Boc-piperidine-3-carboxylic acid is expected to have moderate to good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility will be highly pH-dependent, increasing at low pH (due to the protonation of the carboxylate) and high pH (due to the deprotonation of the ammonium group). In nonpolar organic solvents, solubility is expected to be limited.
Determining solubility is a critical first step in preclinical development. The shake-flask method is the gold standard for measuring equilibrium solubility, providing a definitive value for a saturated solution in a given medium at a specific temperature.[4][5]
Acidity and Basicity (pKa)
This molecule is amphoteric, possessing both an acidic and a basic functional group.
-
Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group is expected to be in the range of 2-4, typical for α-amino acids.
-
Primary Amine (pKa₂): The pKa of the conjugate acid of the primary amino group is expected to be in the range of 9-10.
These pKa values are crucial as they determine the molecule's ionization state, which in turn influences its solubility, lipophilicity, and ability to interact with biological targets. Potentiometric titration is the most accurate and widely used method for the experimental determination of pKa values.[6][7]
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The zwitterionic nature of this compound makes its LogP highly pH-dependent. At its isoelectric point, the molecule has no net charge, but its polarity will still limit its partitioning into a nonpolar solvent. The calculated XLogP3-AA for the related compound 1-((tert-butoxy)carbonyl)piperidine-3-carboxylic acid is 1.1, suggesting that the addition of the polar amino group will further decrease the LogP of the target molecule.[8]
Stability
The molecule is generally stable under standard storage conditions (cool, dry, and well-ventilated).[9] The most significant chemical liability is the Boc-protecting group, which is susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane). It is resistant to basic conditions, hydrogenation, and mild reducing agents, allowing for selective manipulation of other functional groups.
Spectroscopic and Analytical Characterization
The structure of 3-Amino-1-Boc-piperidine-3-carboxylic acid can be unequivocally confirmed through a combination of spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The piperidine ring protons will appear as a complex series of multiplets between approximately 1.5 and 3.8 ppm. The protons of the amino group and carboxylic acid may be broad or exchange with the solvent.[3]
-
¹³C NMR: The carbon spectrum will display distinct signals for the quaternary carbons of the Boc group (~80 ppm and ~155 ppm for the carbonyl), the carboxylic acid carbonyl (~175 ppm), and the piperidine ring carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), overlapping with N-H stretches of the amine. A strong carbonyl (C=O) absorption from the Boc group will be present around 1690 cm⁻¹, and the carboxylic acid carbonyl will appear around 1720 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will readily show the protonated molecular ion [M+H]⁺ at m/z 245.15.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, self-validating methodologies for determining key physicochemical parameters.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method to determine the thermodynamic equilibrium solubility of a compound.[10][11]
Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution by using an excess of the compound and allowing sufficient time for dissolution. Temperature control is critical as solubility is temperature-dependent.
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 3-Amino-1-Boc-piperidine-3-carboxylic acid (enough to ensure solid remains after equilibration) to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial.
-
Equilibration: Place the vial in an orbital shaker or rotator within a temperature-controlled incubator set to 25°C. Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vial and allow it to stand at 25°C for a short period. To separate the undissolved solid from the saturated solution, centrifuge the sample at high speed (e.g., 15,000 x g for 15 minutes) or filter through a 0.22 µm filter.
-
Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the solubility by comparing the measured concentration against a standard curve of known concentrations.
Protocol for pKa Determination (Potentiometric Titration)
This protocol outlines the use of potentiometric titration to determine the pKa values of the acidic and basic functional groups.[6][12]
Causality: This method works by monitoring the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which a functional group is 50% ionized, which is identified as the midpoint of the buffer region on the titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Methodology:
-
System Preparation: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[6]
-
Analyte Solution: Prepare a solution of the compound (e.g., 1 mM) in a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[6] Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Titration (Base Titration): Place the solution in a jacketed vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue until the pH has passed through both expected equivalence points (e.g., up to pH 12).
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values can be determined from the pH at the half-equivalence points. More accurately, the equivalence points are found from the maxima of the first derivative of the titration curve (ΔpH/ΔV), and the pKa values are the pH values at which the second derivative is zero.
-
Validation: Perform a minimum of three titrations to ensure reproducibility.[6]
Applications in Drug Discovery and Development
The physicochemical properties of 3-Amino-1-Boc-piperidine-3-carboxylic acid directly impact its utility as a synthetic building block.
-
Aqueous Solubility: Good aqueous solubility simplifies reaction workups and purification processes, particularly in large-scale synthesis.
-
Defined pKa: Knowledge of the pKa values allows for the strategic manipulation of pH during synthesis, extraction, and crystallization to control the compound's charge state and solubility.
-
Stability Profile: The acid-lability of the Boc group enables its selective removal in the presence of other functional groups, a cornerstone of modern synthetic strategy.
For a final drug candidate incorporating this scaffold, these properties influence its pharmaceutical profile. The presence of ionizable centers often enhances solubility and can be used for salt formation to improve bioavailability and stability.
Safety and Handling
Based on safety data for structurally related compounds, 3-Amino-1-Boc-piperidine-3-carboxylic acid should be handled with appropriate care.
-
Hazards: May cause skin, eye, and respiratory tract irritation.[13] Harmful if swallowed.[14]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid formation of dust and aerosols.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
Conclusion
3-Amino-1-Boc-piperidine-3-carboxylic acid is a high-value building block whose physicochemical properties are integral to its successful application in pharmaceutical research. Its zwitterionic character, defined by its pKa values, governs its solubility and behavior in both chemical reactions and biological systems. The stability profile of the Boc group provides essential synthetic flexibility. By employing standardized and robust experimental protocols as detailed in this guide, researchers can accurately characterize this molecule, enabling more efficient synthesis, streamlined process development, and the informed design of next-generation therapeutics.
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